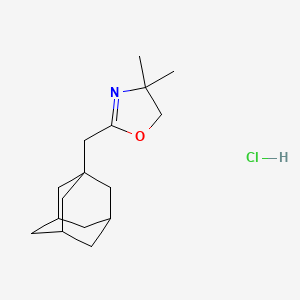
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide, also known as nitrothiazolylacetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various molecular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to study the mechanism of action of antibacterial agents and to develop new antibiotics. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of anticancer drugs.
One of the limitations of using 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxicity towards normal cells at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide. One potential direction is the development of new antibiotics based on the structure of this compound. Additionally, the antitumor activity of this compound makes it a potential candidate for the development of new anticancer drugs. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetohydrazide. The subsequent reaction of this intermediate with acetic anhydride leads to the formation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Another area of research is its antitumor activity. Studies have demonstrated that 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-3-1-2-4-7(6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSFUYHQPWBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)
![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)
![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)


